molecular formula C15H23F2NO3 B7627740 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

Número de catálogo B7627740
Peso molecular: 303.34 g/mol
Clave InChI: HMPHCGQIVLUUEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid, also known as MK-4827, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Mecanismo De Acción

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid works by inhibiting the catalytic activity of PARP, which is essential for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Cancer cells are particularly sensitive to PARP inhibition because they have defects in DNA repair mechanisms, such as homologous recombination, which makes them reliant on PARP for survival.
Biochemical and Physiological Effects
In addition to its effects on DNA repair, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for specific targeting of PARP activity. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid. One area of focus is the development of combination therapies that include 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid and other PARP inhibitors or chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could improve patient selection for these therapies. Additionally, there is ongoing research on the use of PARP inhibitors in combination with immunotherapy, which could enhance the immune response to cancer cells. Finally, there is interest in the development of new PARP inhibitors with improved pharmacokinetic properties and efficacy.

Métodos De Síntesis

The synthesis of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine, followed by the addition of 3-(aminomethyl)propanoic acid. The resulting product is purified by column chromatography to obtain 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid in high yield and purity.

Aplicaciones Científicas De Investigación

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and lung cancer. In addition, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to have synergistic effects when combined with other PARP inhibitors, such as olaparib, in the treatment of cancer.

Propiedades

IUPAC Name

3-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3/c16-15(17)7-5-12(6-8-15)14(21)18-9-1-2-11(10-18)3-4-13(19)20/h11-12H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPHCGQIVLUUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(CC2)(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.